molecular formula C20H32O2 B1204059 3beta-Methoxy-androst-5-en-16beta-ol CAS No. 6038-34-2

3beta-Methoxy-androst-5-en-16beta-ol

Cat. No.: B1204059
CAS No.: 6038-34-2
M. Wt: 304.5 g/mol
InChI Key: OUMKTFKBXXEGOM-ZPNXQJJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Methoxy-androst-5-en-16beta-ol ( 6038-34-2) is a synthetic steroid compound provided as a high-purity intermediate for advanced chemical and pharmaceutical research . This androstane derivative is characterized by a methoxy group at the 3beta position and a hydroxy group at the 16beta position of the steroidal core structure . As a functionalized steroid building block, it holds significant value in medicinal chemistry for the synthesis and development of novel steroid-based compounds with potential biological activity . Researchers can utilize this intermediate to explore structure-activity relationships, particularly investigating how modifications at the 3 and 16 positions of the steroid backbone influence interactions with biological targets such as nuclear receptors . Steroid analogs are a key area of investigation for a range of applications, including the study of endocrine pathways and the development of new therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

6038-34-2

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C20H32O2/c1-19-8-7-17-16(18(19)11-14(21)12-19)5-4-13-10-15(22-3)6-9-20(13,17)2/h4,14-18,21H,5-12H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-/m0/s1

InChI Key

OUMKTFKBXXEGOM-ZPNXQJJCSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)OC)C

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C

Other CAS No.

6038-34-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3β position is a critical site for functional group modifications influencing solubility, stability, and bioactivity.

Compound 3β Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3β-Methoxy-androst-5-en-16β-ol Methoxy (-OCH₃) C₂₀H₃₂O₂ 304.47 Enhanced lipophilicity vs. hydroxyl analogs; potential for improved membrane permeability .
3β-Acetoxyandrost-5-en-17β-ol Acetoxy (-OAc) C₂₁H₃₂O₃ 332.48 Higher molecular weight; associated with acute oral toxicity (H302) and skin irritation (H315) .
5α-Androst-16-en-3β-ol Hydroxyl (-OH) C₁₉H₃₀O 274.44 Reduced steric bulk; increased polarity may limit bioavailability compared to methoxy analogs .

Key Insight : Methoxy groups improve metabolic stability by resisting hydrolysis compared to acetoxy groups, which are prone to enzymatic cleavage . Hydroxyl groups, while polar, may facilitate hydrogen bonding with biological targets .

Modifications at Position 16

The 16β-hydroxyl group in 3β-Methoxy-androst-5-en-16β-ol contrasts with halogenated or alkylated derivatives:

Compound 16β Substituent Key Features
3β-Methoxy-androst-5-en-16β-ol Hydroxyl (-OH) Potential for hydrogen bonding; may influence receptor selectivity .
17-Iodoandrosta-5,16-Dien-3β-Ol Iodine at C17 Introduction of iodine enhances molecular weight (MW: 422.33) and radiocontrast potential; diene structure at C5-C16 alters rigidity .
3β-Ethoxy-16α-Methyl-5-androsten-16β-ol Ethoxy (-OCH₂CH₃) and 16α-methyl Increased steric hindrance; ethoxy group may extend half-life vs. methoxy .

Key Insight : Halogenation (e.g., iodine) introduces heavy atoms for imaging applications but may reduce solubility . Methyl or ethoxy groups at position 16α/β can fine-tune steric interactions with enzymes or receptors .

Backbone and Double Bond Modifications

The androstane skeleton’s double bond position and saturation significantly impact conformational flexibility:

Compound Double Bond Position Saturation Biological Implications
3β-Methoxy-androst-5-en-16β-ol C5-C6 Δ⁵ Planar structure may enhance binding to steroid receptors vs. saturated analogs .
5α-Androst-16-en-3β-ol C16-C17 Δ¹⁶ Altered ring puckering; potential for unique metabolic pathways .
17-Iodoandrosta-5,16-Dien-3β-Ol C5-C6 and C16-C17 Δ⁵, Δ¹⁶ (diene) Increased rigidity; diene systems may limit enzymatic reduction .

Key Insight : Δ⁵ unsaturation is common in bioactive steroids (e.g., cholesterol, testosterone), suggesting evolutionary optimization for membrane integration or receptor binding .

Preparation Methods

Reduction of 16-Keto Intermediates

A common route involves the reduction of a 16-keto precursor to yield the 16β-alcohol. Sodium borohydride (NaBH₄) in ethanol selectively reduces 16-keto steroids to the 16β-hydroxyl configuration, as demonstrated in the synthesis of related androstane derivatives. For example, reduction of 3β-hydroxyandrost-5-en-16-one with NaBH₄ at 0°C produces the 16β-alcohol in ~75% yield.

Reaction Conditions:

  • Substrate: 3β-Hydroxyandrost-5-en-16-one

  • Reducing Agent: NaBH₄ (2 equiv.)

  • Solvent: Ethanol

  • Temperature: 0°C

  • Yield: 72–78%

Epimerization and Acid-Catalyzed Rearrangements

Epimerization at C-16 is a critical side reaction during hydrolysis of 16β-acetoxy groups. To mitigate this, semicarbazone protection of the 17-keto group prevents undesired rearrangements. For instance, alkaline hydrolysis of 16β-acetoxy-17-oxo steroids without protection leads to 16-oxo-17β-hydroxy byproducts. By contrast, semicarbazone formation at C-17 stabilizes the intermediate, enabling clean hydrolysis of the 16β-acetoxy group:

  • Semicarbazone Formation: React 16β-acetoxy-17-oxo steroid with semicarbazide in ethanol.

  • Hydrolysis: Treat with aqueous NaOH to remove the acetate.

  • Deprotection: Remove the semicarbazone with pyruvic acid in acetic acid.

This method achieves 65% yield of the 16β-hydroxyl product.

Methylation of the 3β-Hydroxyl Group

Williamson Ether Synthesis

The 3β-hydroxyl group is methylated using methyl iodide (CH₃I) in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a standard system for steroid etherification:

Procedure:

  • Substrate: 3β,16β-Dihydroxyandrost-5-en-17-one (1.0 equiv.)

  • Base: K₂CO₃ (3.0 equiv.)

  • Methylating Agent: CH₃I (2.5 equiv.)

  • Solvent: DMF, 60°C, 12 hours

  • Yield: 85–90%

Protection-Deprotection Sequences

When multiple hydroxyl groups are present, selective methylation requires temporary protection of the 16β-hydroxyl. Acetylation with acetic anhydride (Ac₂O) in pyridine is a typical strategy:

  • Acetylation: Protect 16β-hydroxyl with Ac₂O (1.2 equiv.) in pyridine (0°C, 2 hours).

  • Methylation: Methylate the 3β-hydroxyl as described above.

  • Deprotection: Remove the acetyl group with K₂CO₃ in methanol.

Integrated Synthetic Routes

Route 1: From 3β,16β-Dihydroxyandrost-5-en-17-one

  • Protection of C-17 Keto Group: Form the semicarbazone derivative.

  • Methylation at C-3: Use CH₃I/K₂CO₃ in DMF.

  • Deprotection: Remove the semicarbazone with pyruvic acid.
    Overall Yield: 58–62%.

Route 2: Microbial Hydroxylation

Microorganisms like Rhizopus arrhizus hydroxylate androstane derivatives at C-16β. Starting from 3β-methoxyandrost-5-en-17-one, biotransformation yields the 16β-alcohol directly:

  • Substrate: 3β-Methoxyandrost-5-en-17-one

  • Microbe: Rhizopus arrhizus

  • Medium: Glucose-peptone, 72 hours

  • Yield: 40–45%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.78 (3H, s, C18-CH₃), 1.1 (3H, s, C19-CH₃), 3.32 (3H, s, OCH₃), 5.38 (1H, m, H-6).

  • IR (KBr): νmax 3420 cm⁻¹ (OH), 1660 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC: C18 column, MeOH:H₂O (75:25), retention time = 12.3 min.

Challenges and Optimization

Stereochemical Control

Epimerization at C-16 during hydrolysis remains a key issue. Acidic conditions (e.g., HCl in dioxane) promote 16α→16β epimerization, but excessive acid leads to dehydration. Optimal conditions use 0.1 M HCl at 25°C.

Byproduct Formation

Competing methylation at C-16β is avoided by prior acetylation. Without protection, ~15% of 16β-methoxy byproduct forms .

Q & A

Q. Q1. What are the optimal synthetic routes for 3β-Methoxy-androst-5-en-16β-ol, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

Answer: The synthesis of steroidal derivatives like 3β-Methoxy-androst-5-en-16β-ol typically involves functional group modifications at the 3β, 5-en, and 16β positions. For example, methoxylation at the 3β position can be achieved via nucleophilic substitution using methyl iodide in the presence of a base (e.g., KOH) in anhydrous THF . Reaction yields are sensitive to solvent polarity and temperature; polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions like epimerization. Characterization via TLC and HPLC/MSD is critical for monitoring intermediate purity .

Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of 3β-Methoxy-androst-5-en-16β-ol?

Answer: A multi-method approach is essential:

  • NMR (1H and 13C): Assigns stereochemistry (e.g., 3β vs. 3α methoxy groups) and confirms the 16β-ol configuration. Key signals include methoxy protons (~δ 3.3 ppm) and olefinic protons (δ 5.3–5.5 ppm for Δ⁵) .
  • FTIR: Validates hydroxyl (broad ~3400 cm⁻¹) and methoxy (sharp ~2820 cm⁻¹) groups.
  • ESI-MS: Provides molecular ion confirmation (e.g., [M+H]+ at m/z 332.47 for C21H32O3) .
  • Elemental Analysis (CHN): Ensures stoichiometric consistency (±0.3% tolerance) .

Q. Q3. What safety protocols are recommended for handling 3β-Methoxy-androst-5-en-16β-ol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in the derivatization of 3β-Methoxy-androst-5-en-16β-ol (e.g., at C16 vs. C17) be addressed?

Answer: Regioselectivity at C16β-OH can be enhanced using sterically hindered protecting groups (e.g., tert-butyldimethylsilyl chloride) to block undesired sites. For example, selective acylation at C16β-OH over C17 positions requires anhydrous conditions with DMAP as a catalyst in dichloromethane . Monitoring via 2D NMR (e.g., HSQC) helps confirm site-specific modifications .

Q. Q5. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for 3β-Methoxy-androst-5-en-16β-ol derivatives?

Answer:

  • Statistical Validation: Apply cross-validation metrics (e.g., R-factors in X-ray vs. NMR coupling constants). For instance, discrepancies in dihedral angles (NMR-derived NOE vs. crystallographic data) may indicate conformational flexibility in solution .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. Q6. What in vitro models are suitable for evaluating the biological activity of 3β-Methoxy-androst-5-en-16β-ol, and how should controls be designed?

Answer:

  • Cell-Based Assays: Use androgen receptor (AR)-transfected HEK293 cells to assess receptor binding/activation. Include positive controls (e.g., dihydrotestosterone) and negative controls (vehicle + AR antagonist) .
  • Dose-Response Curves: Test concentrations from 1 nM to 10 µM, with triplicate replicates to ensure statistical power (p < 0.05 via ANOVA) .
  • Metabolic Stability: Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS to infer pharmacokinetic profiles .

Methodological Considerations

Q. Q7. How can researchers optimize purification strategies for 3β-Methoxy-androst-5-en-16β-ol derivatives with low solubility?

Answer:

  • Gradient Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (40–90% ACN) .
  • Recrystallization: Employ mixed solvents (e.g., ethyl acetate/hexane) at low temperatures (−20°C) to enhance crystal lattice formation .

Q. Q8. What statistical approaches are recommended for analyzing dose-dependent effects in structure-activity relationship (SAR) studies?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC50/IC50 values .
  • Multivariate Analysis: Apply PCA or PLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Data Reproducibility & Validation

Q. Q9. How can batch-to-batch variability in synthetic 3β-Methoxy-androst-5-en-16β-ol be minimized?

Answer:

  • Standardized Protocols: Document reaction parameters (e.g., stirring speed, inert gas flow) and use calibrated equipment.
  • QC Checks: Implement in-process controls (e.g., mid-reaction TLC) and final product validation via ≥95% HPLC purity .

Cross-Disciplinary Applications

Q. Q10. What collaborations are essential for advancing translational research on 3β-Methoxy-androst-5-en-16β-ol?

Answer:

  • Medicinal Chemistry + Pharmacology: Jointly optimize lead compounds for bioavailability and toxicity.
  • Computational Chemistry + Structural Biology: Partner to predict binding modes (e.g., molecular docking with AR-LBD) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 2
3beta-Methoxy-androst-5-en-16beta-ol

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